6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-9-12-7(4-16-9)5-1-2-6-8(3-5)15-10(14)13-6/h1-4H,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUQTONJVNMLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSC(=N3)N)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises two heterocyclic systems: a benzo[d]oxazol-2(3H)-one core and a 2-aminothiazol-4-yl substituent at the 6-position. Retrosynthetic disconnection suggests two primary intermediates:
- 6-Substituted benzo[d]oxazol-2(3H)-one derivatives (e.g., 6-acetyl or 6-halogenated precursors).
- 2-Aminothiazole derivatives (e.g., 4-substituted thiazoles for coupling or cyclization).
Key challenges include regioselective functionalization of the benzoxazolone ring and efficient thiazole annulation.
Synthesis of Benzo[d]oxazol-2(3H)-one Core
Cyclization of o-Aminophenol Derivatives
The benzo[d]oxazol-2(3H)-one scaffold is classically synthesized via cyclization of o-aminophenol derivatives using carbonylating agents. For example, treatment of 2-amino-5-acetylphenol with triphosgene in dichloromethane yields 6-acetylbenzo[d]oxazol-2(3H)-one (Scheme 1).
Mechanistic Insights :
Thiazole Ring Formation via Hantzsch Synthesis
Cyclocondensation with Thiourea
6-(2-Chloropropanoyl)benzo[d]oxazol-2(3H)-one reacts with thiourea in ethanol under reflux to form the 2-aminothiazol-4-yl group (Scheme 3).
Optimized Protocol :
- Reagents : Thiourea (1.2 equiv), absolute ethanol (10 mL/mmol).
- Conditions : Reflux for 4–6 hours.
- Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol/water.
- Yield : 65–78%.
Mechanism :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hantzsch Synthesis | 6-(2-Chloropropanoyl) derivative | Thiourea, EtOH | 78 | 98 |
| One-Pot Synthesis | 6-Acetyl derivative | Thiourea, I₂, DMSO | 62 | 95 |
| Coupling Approach | 6-Bromo derivative | Pd(PPh₃)₄, Thiazole-Bpin | 55 | 97 |
Notes :
Structural Characterization and Validation
Spectroscopic Data
Mechanistic Challenges and Side Reactions
Competing Pathways in Thiazole Formation
Chemical Reactions Analysis
Types of Reactions
6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- The 2-aminothiazole substituent in the target compound is synthesized via Hantzsch condensation, offering moderate to high yields (48–84%) .
- Suzuki-Miyaura coupling (e.g., pyridine introduction) yields lower efficiency (23%) but allows for diverse aryl/heteroaryl substitutions .
- Boronic ester derivatives (e.g., CAS 1105710-32-4) serve as intermediates for further cross-coupling reactions, critical in drug discovery .
Antimicrobial Activity:
The target compound’s 2-aminothiazole group enhances antimicrobial potency, likely through disruption of bacterial membrane integrity or enzyme inhibition. In contrast, pyridine-substituted analogues (e.g., ) lack explicit antimicrobial data, suggesting substituent-specific effects.
Anticancer Potential:
- c-Met Kinase Inhibition: Derivatives like 6-(4-ethoxyquinoline)benzo[d]oxazol-2(3H)-one (IC50 = 1 nM against c-Met kinase) highlight the importance of bulky electron-withdrawing groups at position 6 for kinase inhibition .
- The thiazole moiety may similarly influence receptor binding.
Physicochemical Properties:
- Solubility: The 2-aminothiazole group improves aqueous solubility compared to lipophilic boronic esters (e.g., ).
- Stability: Methyl or benzyl substitutions (e.g., 3-methyl derivatives ) enhance metabolic stability, whereas free amino groups (as in the target compound) may increase susceptibility to oxidation.
Mechanistic Divergence and Functional Heterogeneity
- Antimicrobial vs. Anticancer Targets : The target compound’s antimicrobial activity contrasts with analogues like PF-8380, which targets lysophosphatidic acid in cancer and inflammation . This divergence underscores the scaffold’s versatility.
- Apoptotic Pathways : Sigma-2 agonists (e.g., CB-64D) activate caspase-independent apoptosis , whereas c-Met inhibitors (e.g., ) block proliferative signaling. The target compound’s mechanism remains underexplored but may combine both pathways.
Biological Activity
6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the Hantzsch thiazole synthesis, where α-haloketones react with thiourea to form the thiazole ring. Subsequent cyclization forms the benzo[d]oxazolone structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to the activation or inhibition of various biochemical pathways. The compound has shown potential as an enzyme inhibitor and in modulating protein interactions, making it a valuable tool in biological research and drug development .
Antimicrobial Properties
Research indicates that derivatives of 2-aminothiazoles, including this compound, exhibit substantial antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens, including fungi and bacteria .
Case Studies
-
Inhibition of COX Enzymes :
A study evaluated the inhibition of cyclooxygenase (COX) enzymes by various 2-aminothiazole derivatives. The compound demonstrated significant inhibition of COX-2 activity with an IC50 value ranging from 0.84 to 1.39 μM .Compound IC50 (μM) % Inhibition 1a >5 Low 1b 0.84 High 1c 1.39 Moderate -
Anti-inflammatory Activity :
In cellular assays, compounds based on the thiazole structure showed a reduction in prostaglandin E2 (PGE2) levels, indicating potential anti-inflammatory properties .Compound EC50 (μM) PGE2 Reduction (%) 4a 0.09 98 5l 0.39 Moderate
Comparative Analysis
Compared to similar compounds, this compound exhibits unique structural characteristics that enhance its reactivity and biological interactions .
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Thiazole-Benzo derivative | COX inhibition |
| 6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one | Thiazole-Benzo derivative | Moderate antibacterial activity |
Q & A
Q. What are the common synthetic routes for 6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step pathways. A key intermediate, 6-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one, is prepared using AlCl₃-catalyzed Friedel–Crafts acylation followed by NaBH₄ reduction to yield bromohydrin intermediates. Subsequent nucleophilic substitution with tert-butylamine (tBuNH₂) introduces the aminothiazole moiety . Alternative routes involve Hantzsch condensation between thiosemicarbazones and 6-(2-chloroacetyl)benzoxazolone, achieving yields of 48–84% under reflux in ethanol. Reaction optimization includes controlling temperature, solvent polarity, and catalyst loading to minimize byproducts .
Q. How is NMR spectroscopy utilized to confirm the structural integrity of synthesized derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for verifying regiochemistry and functional groups. For example:
- In 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one, ¹H NMR shows distinct signals at δ 4.00 (t, J=6.8 Hz, 2H) for the propyl chain and aromatic protons between δ 7.41–6.87 (m, 4H). ¹³C NMR confirms the carbonyl at δ 154.45 ppm .
- Bivalent ligands derived from benzoxazolone exhibit diagnostic shifts for piperazine ethyl groups (δ 2.5–3.0 ppm) and thiazole protons (δ 7.2–7.4 ppm) .
Q. What analytical techniques are employed to assess purity and molecular identity?
- Methodological Answer :
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects [M+H]⁺ ions, with molecular ions consistent with theoretical masses (e.g., m/z 279 for bromopropyl derivatives) .
- Chromatography : Column chromatography isolates isomers (e.g., E/Z isomers separated using silica gel), while HPLC monitors reaction progress with UV detection at 254 nm .
Advanced Research Questions
Q. How does this compound interact with sigma (σ) receptors, and what structural features drive selectivity?
- Methodological Answer : Pharmacological evaluations reveal high σ₁ receptor affinity (Ki < 100 nM) driven by the aminothiazole moiety’s hydrogen-bonding capacity and the benzoxazolone core’s hydrophobic interactions. 3D pharmacophore models identify critical features:
- One positive ionizable site (protonated amine).
- Two hydrophobic aromatic regions (benzoxazolone and thiazole).
- A hydrogen bond acceptor (oxazolone carbonyl).
Structure-activity relationship (SAR) studies show that acetyl or fluorophenyl substitutions enhance σ₂ receptor binding, as seen in SN79 derivatives .
Q. What computational strategies are used to predict ligand-receptor binding modes and optimize activity?
- Methodological Answer :
- DFT Calculations : Geometry optimization of isomers (e.g., E/Z ratios) at the B3LYP/6-311++G** level identifies stable conformers .
- 3D-QSAR Models : Catalyst software generates pharmacophore hypotheses with correlation coefficients >0.85, validated via Fischer randomization and leave-one-out tests. These models guide the design of high-affinity σ₁ ligands .
- Molecular Docking : Simulations with β2-adrenoceptor or TNIK kinase active sites predict binding poses, highlighting salt bridges with Glu113 (β2) or hydrophobic pockets in TNIK .
Q. How is the compound evaluated for kinase inhibition (e.g., TNIK) in colorectal cancer models?
- Methodological Answer :
- In Vitro Assays : TNIK inhibition is measured via ATPase activity assays (IC₅₀ values < 1 μM). Derivatives with electron-withdrawing groups (e.g., nitro or acetyl) show enhanced potency due to improved hydrophobic interactions .
- Cellular Studies : Apoptosis is quantified using flow cytometry (Annexin V/PI staining) in HCT-116 cells. Western blotting confirms downregulation of Wnt/β-catenin pathway proteins (e.g., cyclin D1) .
Data Contradiction Analysis
Q. Why do reaction pathways for benzoxazolone derivatives yield divergent products under similar conditions?
- Methodological Answer :
- Nucleophilic vs. Electrophilic Pathways : Piperidine cleaves the benzoxazolone ring via nucleophilic attack at the carbonyl, whereas HCl addition preserves the ring by protonating the oxazolone oxygen .
- Regiochemical Control : Friedel–Crafts acylation at the 6-position requires precise AlCl₃ stoichiometry; excess catalyst leads to over-acylation or dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
